molecular formula C13H15NO B1416507 4-Hydroxy-8-methyl-2-propylquinoline CAS No. 1070879-87-6

4-Hydroxy-8-methyl-2-propylquinoline

Cat. No.: B1416507
CAS No.: 1070879-87-6
M. Wt: 201.26 g/mol
InChI Key: LBIWAWKGQRGEIB-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methyl-2-propylquinoline is a heterocyclic aromatic compound with the molecular formula C13H15NO. It is part of the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry. The compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position, a methyl group at the 8-position, and a propyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methyl-2-propylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with ethoxymethylenemalonate under acidic conditions, followed by subsequent functional group modifications to introduce the hydroxyl, methyl, and propyl groups . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route by reducing reaction times and energy consumption .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. These processes often utilize recyclable catalysts and solvent-free conditions to minimize environmental impact. The use of ionic liquids and ultrasound-promoted synthesis are also explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methyl-2-propylquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-Hydroxy-8-methyl-2-propylquinoline exhibits significant antimicrobial activity. A study reported a minimum inhibitory concentration (MIC) of 0.1 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1 mg/mL
Escherichia coli0.1 mg/mL
Klebsiella pneumoniae0.125 mg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes involved in cancer metabolism, disrupting cancer cell proliferation. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .

Case Study: Anticancer Research
A study demonstrated that derivatives of 4-hydroxyquinoline showed potent activity against breast cancer cell lines with IC50 values indicating significant cytotoxicity.

Industrial Applications

Beyond its biological applications, this compound is utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties. Its ability to undergo various chemical reactions such as oxidation and reduction makes it a valuable building block in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methyl-2-propylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts normal cellular processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-8-methyl-2-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position enhances its reactivity in oxidation and substitution reactions. The methyl and propyl groups at the 8- and 2-positions, respectively, contribute to its unique steric and electronic characteristics, making it a valuable compound for various applications .

Biological Activity

Overview

4-Hydroxy-8-methyl-2-propylquinoline (C13H15NO) is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern. Its molecular structure includes a hydroxyl group at the 4-position, a methyl group at the 8-position, and a propyl group at the 2-position, which collectively contribute to its distinct chemical and biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The compound's reactivity is influenced by its functional groups, allowing it to undergo various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.
  • Reduction : The quinoline ring can be reduced to tetrahydroquinoline derivatives.
  • Substitution : The compound can participate in electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 0.1 mg/mL against Staphylococcus aureus and Escherichia coli . The compound's effectiveness against antibiotic-resistant strains highlights its potential as a lead compound for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1 mg/mL
Escherichia coli0.1 mg/mL
Klebsiella pneumoniae0.125 mg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. It is believed to inhibit specific enzymes involved in cancer metabolism, thereby disrupting cancer cell proliferation. In vitro studies have shown that derivatives of 4-hydroxyquinoline exhibit cytotoxic effects on various cancer cell lines, suggesting that this class of compounds could serve as potential anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. This interaction may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
  • Metal Ion Chelation : Forming stable complexes with metal ions, which can enhance or inhibit biological processes.

Case Studies

  • Antimicrobial Efficacy : A study compared the antimicrobial efficacy of various derivatives against Klebsiella pneumoniae and found that certain substitutions on the quinoline ring significantly enhanced activity, with inhibition zones measured at 25 mm compared to standard drugs .
  • Anticancer Research : Another investigation into the cytotoxic effects of 4-hydroxyquinoline derivatives revealed promising results against breast cancer cell lines, with IC50 values indicating potent activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-8-methyl-2-propylquinoline, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Gould-Jacobs cyclization, where 2-propylaniline derivatives are condensed with β-keto esters under acidic conditions. Substituent positioning (methyl at C8, propyl at C2) requires careful selection of precursors (e.g., substituted anilines and diketones). Yield optimization involves temperature control (120–140°C) and catalysis with polyphosphoric acid (PPA) . Factorial design experiments (e.g., varying solvent polarity, reaction time) are critical for identifying optimal conditions .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to identify methyl protons at δ 2.5–3.0 ppm and propyl chain splitting patterns) and 13C^{13}C-NMR (to confirm carbonyl and aromatic carbons). IR spectroscopy can verify the hydroxyl group (broad peak ~3200 cm1^{-1}). X-ray crystallography is recommended for resolving tautomeric equilibria (hydroxy vs. keto forms), as seen in analogous 8-hydroxyquinoline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative bacteria). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Include positive controls (e.g., ciprofloxacin for antibacterial, doxorubicin for cytotoxicity) and replicate experiments to address variability .

Advanced Research Questions

Q. How do structural modifications at the C2 (propyl) and C8 (methyl) positions influence structure-activity relationships (SAR) in antimicrobial applications?

  • Methodological Answer : Conduct systematic SAR studies by synthesizing analogs with varying alkyl chain lengths (C2) and substituents (halogens, methoxy at C8). Compare logPP values (lipophilicity) and antibacterial potency. For example, replacing the propyl group with phenyl (in 4-Hydroxy-8-methyl-2-phenylquinoline) reduces activity against S. aureus, suggesting alkyl chains enhance membrane penetration .

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G**) to model tautomeric equilibria and electrostatic potential surfaces. Molecular docking (AutoDock Vina) can simulate binding to bacterial topoisomerase II or human kinases. Pair computational results with experimental validation (e.g., enzymatic inhibition assays) to refine models .

Q. How can contradictory data in solubility and stability studies be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) and pH effects. Perform stability studies using HPLC-UV under varied pH (2–10) and temperature (25–40°C). For solubility, use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) .

Q. Methodological Frameworks for Experimental Design

Q. What factorial design approaches are effective for optimizing multi-step synthesis?

  • Methodological Answer : Apply a 2k^k factorial design to test variables like catalyst concentration, solvent (e.g., ethanol vs. toluene), and reaction time. Analyze main effects and interactions using ANOVA. For example, increasing PPA concentration may reduce reaction time but require post-synthesis neutralization steps .

Q. How can spectroscopic and chromatographic methods be integrated for purity assessment?

  • Methodological Answer : Combine HPLC-DAD (for quantification) with LC-MS (to detect impurities at trace levels). Validate methods per ICH guidelines (linearity, LOD/LOQ). For example, a C18 column with 0.1% formic acid in acetonitrile/water achieves baseline separation of quinoline derivatives .

Q. Data Interpretation and Validation

Q. What statistical tools are recommended for analyzing dose-response relationships in cytotoxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Apply the Hill equation to model sigmoidal curves. Include bootstrap resampling to estimate confidence intervals and address outliers .

Q. How can conflicting results in antioxidant assays (e.g., DPPH vs. ABTS) be reconciled?

  • Methodological Answer : Discrepancies arise from radical specificity and solubility. Perform parallel assays under standardized conditions (e.g., 100 μM Trolox equivalents). Use ESR spectroscopy to directly measure radical scavenging kinetics .

Properties

IUPAC Name

8-methyl-2-propyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-5-10-8-12(15)11-7-4-6-9(2)13(11)14-10/h4,6-8H,3,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIWAWKGQRGEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC(=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653733
Record name 8-Methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-87-6
Record name 8-Methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-87-6
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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